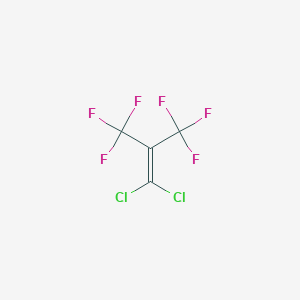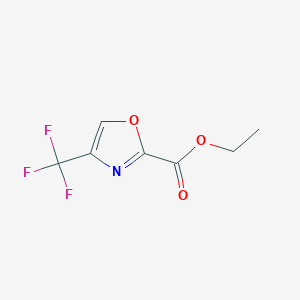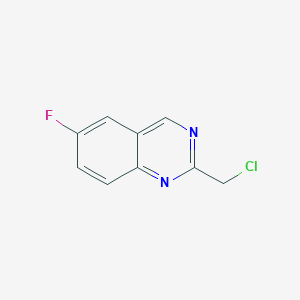
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 5-methylthiophene-2-carboxylic acid with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or alkylated thiophene derivatives
Scientific Research Applications
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyclopropane ring but shares the thiophene core structure.
5-Methylthiophene-2-carboxylic acid: Similar to the parent compound but without the cyclopropane moiety.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring but lacks the thiophene substituent.
Uniqueness
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the thiophene moiety, which imparts distinct chemical and biological properties. The chiral nature of the compound further enhances its potential for selective interactions with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
FQKROEPGEPPLKM-RQJHMYQMSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(S1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)


![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
